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Compound of Interest

Compound Name: mTERT (572-580)

Cat. No.: B1574967 Get Quote

An In-depth Technical Guide to the mTERT (572-579) Peptide (VYGFVRACL)

Core Peptide Identity and Properties
The murine Telomerase Reverse Transcriptase (mTERT) peptide (572-579) is a key

immunogenic epitope identified from the mTERT protein, a subunit of the telomerase enzyme.

Telomerase is frequently overexpressed in a vast majority of cancer cells, making it a prime

target for cancer immunotherapy. This specific peptide has been identified as a dominant

cytotoxic T-lymphocyte (CTL) epitope restricted to the murine Major Histocompatibility Complex

(MHC) class I molecule H-2 Kk.

Protein of Origin: Murine Telomerase Reverse Transcriptase (mTERT)

Amino Acid Position: 572-579

Sequence: VYGFVRACL (Val-Tyr-Gly-Phe-Val-Arg-Ala-Cys-Leu)

MHC Restriction: H-2 Kk

Immunological Role: Elicits a CD8+ CTL response against mTERT-expressing tumor cells.

Mechanism of Action: MHC Class I Presentation
Pathway
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The immunological activity of the mTERT (572-579) peptide is dependent on the MHC Class I

antigen presentation pathway. Endogenously expressed mTERT protein within tumor cells is

processed by the proteasome. The resulting peptide fragments, including VYGFVRACL, are

transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen

Processing (TAP). Inside the ER, the peptide is loaded onto newly synthesized H-2 Kk

molecules. This stable peptide-MHC complex is then transported to the cell surface, where it is

presented to CD8+ T-cells. Recognition of this complex by a T-cell receptor (TCR) on a specific

CD8+ T-cell clone triggers its activation, proliferation, and differentiation into cytotoxic T-

lymphocytes, which can then identify and eliminate tumor cells presenting the same epitope.
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Caption: MHC Class I presentation pathway for the mTERT (572-579) epitope.

Preclinical Efficacy and Immunogenicity Data
The mTERT (572-579) peptide has demonstrated significant anti-tumor effects in preclinical

mouse models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of mTERT Peptide-Specific CTLs
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Target Cell
Line

Effector:Target
(E:T) Ratio

% Specific
Lysis

Mouse Strain
Experimental
Assay

C3L5
(mTERT+, Kk+)

40:1 ~55% C3H/HeN
51Cr-release
assay

B16-Kk

(mTERT+, Kk+)
40:1 ~40% C3H/HeN

51Cr-release

assay

| EL4 (mTERT+, Kk-) | 40:1 | <5% (Negative Control) | C3H/HeN | 51Cr-release assay |

Table 2: In Vivo Tumor Challenge and Immunogenicity

Mouse Strain
Tumor
Challenge

Vaccination
Group

Outcome
Assay
(Endpoint)

C3H/HeN C3L5 cells
mTERT (572-
579) peptide +
DC

100% Tumor-
Free (5/5 mice)

Tumor growth
monitoring

C3H/HeN C3L5 cells
Control (No

peptide) + DC

0% Tumor-Free

(0/5 mice)

Tumor growth

monitoring

C3H/HeN C3L5 cells

mTERT (572-

579) peptide +

DC

~150 SFCs /

2x10^5

splenocytes

IFN-γ ELISpot

| C3H/HeN | C3L5 cells | Control (No peptide) + DC | <10 SFCs / 2x10^5 splenocytes | IFN-γ

ELISpot |

SFCs: Spot-Forming Cells; DC: Dendritic Cells.

Key Experimental Protocols
In Vivo Peptide Vaccination and Tumor Challenge
This protocol describes the general workflow for assessing the in vivo anti-tumor efficacy of the

mTERT peptide vaccine.
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Animal Model: C3H/HeN mice (H-2k haplotype), typically 6-8 weeks old, are used.

Dendritic Cell (DC) Preparation: Bone marrow-derived DCs are generated by culturing bone

marrow cells with GM-CSF and IL-4 for approximately 7 days.

Peptide Pulsing: Mature DCs are pulsed with the mTERT (572-579) peptide (e.g., at 10

μg/mL) for several hours at 37°C in serum-free medium.

Vaccination: Mice are immunized subcutaneously (s.c.) with 1x10^6 peptide-pulsed DCs.

Immunization may be repeated (e.g., weekly for 2-3 weeks).

Tumor Challenge: Following the vaccination schedule, mice are challenged s.c. on the

contralateral flank with a tumorigenic dose of mTERT-expressing syngeneic tumor cells (e.g.,

5x10^5 C3L5 cells).

Monitoring: Tumor growth is monitored by measuring perpendicular diameters with calipers

every 2-3 days. Animal survival is also recorded.
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Caption: General experimental workflow for in vivo peptide vaccine studies.

Chromium-51 (51Cr) Release Cytotoxicity Assay
This assay measures the ability of peptide-specific CTLs to lyse target cells.

Effector Cell Preparation: Splenocytes from immunized mice are harvested and co-cultured

for 5-7 days with irradiated, peptide-pulsed stimulator cells (e.g., syngeneic splenocytes) in

the presence of IL-2 to generate effector CTLs.

Target Cell Labeling: Target cells (e.g., C3L5) are labeled by incubating with Na2(51Cr)O4

(sodium chromate-51) for 1-2 hours at 37°C.
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Co-culture: Labeled target cells (e.g., 1x10^4 cells/well) are incubated with effector cells at

various effector-to-target (E:T) ratios in a 96-well V-bottom plate.

Incubation: The plate is incubated for 4-6 hours at 37°C.

Quantification: Supernatant is harvested, and the amount of 51Cr released from lysed cells

is measured using a gamma counter.

Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis

= 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous

Release)

Spontaneous release: Target cells incubated with medium alone.

Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

Enzyme-Linked Immunospot (ELISpot) Assay
This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells (e.g., IFN-γ).

Plate Coating: A 96-well filtration plate is coated overnight with an anti-IFN-γ capture

antibody.

Cell Plating: Splenocytes from immunized mice are added to the wells (e.g., 2x10^5

cells/well) and stimulated with the mTERT (572-579) peptide (e.g., 10 μg/mL). Control wells

include cells with an irrelevant peptide or no peptide (negative) and cells with a mitogen like

Concanavalin A (positive).

Incubation: Plates are incubated for 20-24 hours at 37°C in a CO2 incubator.

Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added,

followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

Development: A substrate is added that forms an insoluble colored spot where IFN-γ was

secreted.

Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot

represents a single IFN-γ-secreting cell.
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To cite this document: BenchChem. [mTERT (572-580) peptide sequence and structure].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574967#mtert-572-580-peptide-sequence-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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